molecular formula C14H19NO3 B15066605 tert-Butyl 3-formylbenzyl(methyl)carbamate

tert-Butyl 3-formylbenzyl(methyl)carbamate

Cat. No.: B15066605
M. Wt: 249.30 g/mol
InChI Key: LNFYOPRGXXZUQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-formylbenzyl(methyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a formyl group, and a benzyl group attached to a methylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formylbenzyl(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-formylbenzyl(methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-formylbenzyl(methyl)carbamate is used as a reagent in organic synthesis, particularly in the formation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formylbenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the presence of other reagents. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and properties .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-formylbenzyl(methyl)carbamate is unique due to the presence of both a formyl group and a benzyl group attached to the carbamate moiety. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[(3-formylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-6-5-7-12(8-11)10-16/h5-8,10H,9H2,1-4H3

InChI Key

LNFYOPRGXXZUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C=O

Origin of Product

United States

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